5-Iodo-2-(propan-2-YL)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylphenol |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3 |
InChI Key |
ISKKODNEFYOHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 5 Iodo 2 Propan 2 Yl Phenol
Direct Iodination Approaches to Substituted Phenols
Direct iodination of a pre-existing 2-isopropylphenol (B134262) substrate is the most straightforward synthetic route in principle. However, the success of this approach is contingent on controlling the regioselectivity of the electrophilic aromatic substitution.
Electrophilic Iodination: Reagent Selection and Optimization of Reaction Conditions
Phenols are highly activated aromatic rings, readily undergoing electrophilic substitution. ucalgary.ca The iodination of phenols can be achieved using various reagents. Molecular iodine (I₂) is the least reactive halogen but can effectively iodinate activated rings like phenols, often in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid, which converts iodide byproducts back into the active iodinating species. chemistrysteps.comscielo.br
More reactive and commonly employed iodinating agents include N-Iodosuccinimide (NIS) and iodine monochloride (ICl). chemistrysteps.comacsgcipr.org NIS is a versatile and mild reagent for electrophilic iodination, and its reactivity can be enhanced with catalytic amounts of acids like trifluoroacetic acid or with Lewis acids. niscpr.res.inorganic-chemistry.org Reaction conditions such as solvent, temperature, and the presence of catalysts can be optimized to improve yields and selectivity.
Interactive Table 1: Common Reagents for Electrophilic Iodination of Phenols
| Reagent System | Description | Common Conditions |
| I₂ / H₂O₂ | An environmentally benign system where hydrogen peroxide acts as the oxidant. scielo.br | Water is often used as the solvent; reactions can proceed at room temperature. scielo.br |
| N-Iodosuccinimide (NIS) | A mild and efficient solid reagent. niscpr.res.incommonorganicchemistry.com | Often used in solvents like acetonitrile (B52724) or dioxane. Acidity can be modified with catalysts like p-toluenesulfonic acid to enhance reactivity. acsgcipr.org |
| Iodine Monochloride (ICl) | A more powerful electrophilic iodinating agent than molecular iodine. acsgcipr.org | Typically used in solvents like acetic acid or chlorinated solvents. |
| Hypervalent Iodine Reagents | Primarily used for oxidation, but can be involved in halogenations. wikipedia.orgnih.gov | Often used for specific transformations like dearomatization rather than simple iodination. wikipedia.orgorganic-chemistry.org |
Regioselectivity Control in the Iodination of Isopropylphenols
Controlling the position of iodination is the principal challenge in synthesizing 5-iodo-2-(propan-2-YL)phenol via a direct route. The starting material, 2-isopropylphenol, contains two activating, ortho-, para-directing groups: the hydroxyl (-OH) group and the isopropyl (-CH(CH₃)₂) group. The hydroxyl group is a significantly stronger activating group. ucalgary.ca
Both groups direct electrophilic substitution to positions 4 and 6. Consequently, the direct electrophilic iodination of 2-isopropylphenol is expected to yield a mixture of products, primarily 4-iodo-2-isopropylphenol and 6-iodo-2-isopropylphenol. dtu.dk The target isomer, 5-iodo-2-isopropylphenol, where the iodine is positioned meta to both the hydroxyl and isopropyl groups, is electronically and sterically disfavored and would be formed in negligible amounts, if at all, under standard electrophilic iodination conditions.
Catalytic and Promoted Iodination Reactions
While various catalytic systems have been developed to enhance the efficiency and selectivity of iodination, they are typically designed to favor para-substitution or to iodinate less reactive substrates. Hypervalent iodine reagents, for instance, are powerful oxidants and are more commonly associated with the oxidation of phenols to quinones or with oxidative cyclizations rather than straightforward iodination. wikipedia.orgprinceton.edu Although some hypervalent iodine systems can catalyze halogenations, achieving the electronically disfavored meta-iodination on a strongly activated phenol (B47542) ring like 2-isopropylphenol remains an unsolved challenge with these methods. organic-chemistry.orgacs.org
Multi-Step Synthesis Routes from Non-Iodinated Precursors
Given the regiochemical limitations of direct iodination, multi-step synthetic pathways offer a more viable approach to constructing this compound with the correct substitution pattern. These routes involve either introducing the key functional groups in a specific order or functionalizing the aromatic ring to direct the iodination step.
Introduction of the Isopropyl Moiety onto the Phenolic Scaffold
The isopropyl group is commonly introduced onto a phenolic ring via the Friedel-Crafts alkylation reaction. quora.comslchemtech.com This can be achieved by reacting a phenol with propylene (B89431) or an isopropyl halide (e.g., 2-chloropropane) in the presence of an acid catalyst. google.comjk-sci.com Catalysts such as aluminum phenoxide are known to favor ortho-alkylation. google.com
One could envision a strategy where 3-iodophenol (B1680319) is subjected to Friedel-Crafts alkylation. However, the hydroxyl group would direct the incoming isopropyl group to the ortho (2- and 6-) and para (4-) positions. This would lead to a mixture of isomers, including the desired product (alkylation at the 6-position of 3-iodophenol gives 5-iodo-2-isopropylphenol) but also other isomers like 3-iodo-4-isopropylphenol, necessitating a difficult separation. Therefore, this approach lacks the desired regiocontrol for an efficient synthesis.
Functionalization of the Aromatic Ring Prior to Iodination
A more robust strategy involves manipulating the aromatic ring of a readily available precursor to ensure the correct placement of the iodo group. This can be accomplished through the use of blocking groups or by building the molecule through a sequence of reactions that controls the regiochemistry at each step.
A Plausible Synthetic Route Using a Blocking Group Strategy:
A classic and effective method to control regioselectivity is the use of a reversible blocking group. The sulfonic acid group (-SO₃H) is ideal for this purpose as it can be easily introduced and later removed. youtube.comyoutube.com
Interactive Table 2: Hypothetical Multi-Step Synthesis via Sulfonation
| Step | Transformation | Reagents and Conditions | Rationale |
| 1 | Sulfonation | Start with 2-isopropylphenol. React with fuming sulfuric acid (H₂SO₄ + SO₃). | The strongly activating -OH and -iPr groups direct sulfonation to the open ortho (6) and para (4) positions, effectively blocking them. |
| 2 | Iodination | React the resulting 2-isopropylphenol-4,6-disulfonic acid with an iodinating agent (e.g., I₂/H₂O₂). | With the 4- and 6-positions blocked, electrophilic iodination is directed to the next most activated position, C5, which is meta to the original groups. |
| 3 | Desulfonation | Heat the resulting 5-iodo-2-isopropylphenol-4,6-disulfonic acid in dilute aqueous acid (e.g., dilute H₂SO₄). tandfonline.comtandfonline.com | The sulfonation reaction is reversible. Hydrolysis under these conditions removes the sulfonic acid groups, yielding the final product. tandfonline.comrsc.org |
An Alternative Route via the Sandmeyer Reaction:
Another powerful multi-step approach involves the Sandmeyer reaction, which converts an amino group into a variety of other functionalities, including iodine, via a diazonium salt intermediate. organic-chemistry.orgwikipedia.orgbyjus.com This allows for substitution patterns that are not accessible through direct electrophilic substitution. A potential synthesis could be designed starting from a precursor that allows for the strategic placement of an amino group that is later converted to iodine.
Strategic Late-Stage Iodination of Key Intermediates
The introduction of an iodine atom onto a molecular scaffold in the later stages of a synthetic sequence, known as late-stage iodination, is a powerful strategy. This approach allows for the diversification of complex molecules and the rapid generation of analogs for studies such as structure-activity relationships. For the synthesis of this compound, this can be envisioned by the direct iodination of the precursor 2-(propan-2-YL)phenol.
Several reagents and methods are available for the electrophilic iodination of activated aromatic rings like phenols. Common iodinating agents include elemental iodine in the presence of a base, iodine monochloride (ICl), and N-iodosuccinimide (NIS). The choice of reagent and reaction conditions can influence the regioselectivity of the iodination. manac-inc.co.jporganic-chemistry.org For phenols, iodination typically occurs at the positions ortho and para to the hydroxyl group, which are activated by its electron-donating nature. manac-inc.co.jp
In the case of 2-isopropylphenol, the ortho position is sterically hindered by the bulky isopropyl group, which can direct the incoming electrophile to the para position (position 5). However, direct iodination can sometimes lead to a mixture of products, including di- and tri-iodinated species. dtu.dk Therefore, careful control of stoichiometry and reaction conditions is crucial.
A general procedure for the iodination of a phenol involves dissolving the phenol in a suitable solvent, followed by the addition of the iodinating agent. For instance, using elemental iodine often requires a base such as sodium hydroxide (B78521) or sodium bicarbonate to generate the more reactive hypoiodite (B1233010) species in situ. manac-inc.co.jp Alternatively, N-iodosuccinimide (NIS) can be used, often with a catalytic amount of an acid, to achieve iodination under milder conditions. organic-chemistry.org
Synthesis of Related Iodinated Isopropylphenols and Analogues for Structure-Activity Relationship Studies
The synthesis of a series of related halogenated compounds is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR). By modifying the nature and position of the halogen atom on the isopropylphenol scaffold, researchers can probe the effects of these changes on the compound's biological activity or material properties.
Preparation of Halogenated Thymol (B1683141) Derivatives
Thymol (5-methyl-2-(propan-2-yl)phenol) is a close structural analog of 2-isopropylphenol and its halogenated derivatives are of significant interest. The synthesis of these derivatives provides valuable insights into the effects of halogenation.
For example, chlorothymol (B1668835) and dichlorothymol can be synthesized from thymol using N-chlorosuccinimide (NCS). Similarly, monobromothymol and dibromothymol can be prepared using N-bromosuccinimide (NBS). The synthesis of an O-methylated iodothymol has been achieved using a combination of ceric ammonium (B1175870) nitrate (B79036) and iodine, starting from methylated thymol. These reactions highlight the utility of N-halosuccinimides and other reagents in the regioselective halogenation of thymol.
A general representation of the halogenation of thymol is presented in the table below:
| Precursor | Halogenating Agent | Product(s) |
| Thymol | N-Chlorosuccinimide (NCS) | Chlorothymol, Dichlorothymol |
| Thymol | N-Bromosuccinimide (NBS) | Monobromothymol, Dibromothymol |
| Methylated Thymol | Ceric Ammonium Nitrate / Iodine | O-Methylated Iodothymol |
Synthesis of Other Iodinated Phenolic Structures
The principles of phenol iodination can be extended to a variety of other phenolic structures to generate a diverse library of compounds for SAR studies. The reactivity of the phenolic ring is influenced by the nature and position of other substituents.
General methods for the iodination of phenols often involve the use of elemental iodine in an aqueous basic solution or the use of iodine monochloride. manac-inc.co.jpgoogle.com For instance, dissolving a phenol in a dilute aqueous solution of sodium hydroxide, sodium bicarbonate, or ammonia, followed by the addition of elemental iodine, can lead to the formation of iodinated products. manac-inc.co.jp The reaction proceeds via the formation of hypoiodous acid (HOI) in situ. manac-inc.co.jp
Another approach involves the use of iodine in combination with an oxidizing agent, such as hydrogen peroxide or iodic acid, which can enhance the rate and efficiency of the iodination. google.comgoogle.comgoogle.com For example, a method for the tri-iodination of 3,5-disubstituted phenols utilizes molecular iodine in the presence of iodic acid. google.com
The synthesis of 2-iodophenol (B132878) itself can be achieved by reacting phenol with iodine and hydrogen peroxide in water, which yields a mixture of 2-iodophenol and 2,6-diiodophenol. chemicalbook.com This illustrates the potential for multiple iodination products and the need for chromatographic purification to isolate the desired compound.
The following table summarizes some general methods for the iodination of phenolic compounds:
| Phenolic Substrate | Iodinating System | Potential Products |
| Phenol | I₂ / H₂O₂ / H₂O | 2-Iodophenol, 2,6-Diiodophenol |
| Phenol | I₂ / aq. NaOH | Mono-, di-, and tri-iodophenols |
| 3,5-Disubstituted Phenol | I₂ / HIO₃ | 2,4,6-Triiodo-3,5-disubstituted phenol |
| Activated Aromatics | KI / (NH₄)₂S₂O₈ / aq. MeOH | ortho-Monoiodinated products |
These synthetic strategies provide a versatile toolbox for accessing a wide range of iodinated phenolic compounds, which are crucial for detailed structure-activity relationship investigations.
Chemical Reactivity and Derivatization Strategies of 5 Iodo 2 Propan 2 Yl Phenol
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group of 5-Iodo-2-(propan-2-YL)phenol is a versatile handle for derivatization. As with other phenols, its acidity (typically with a pKa between 10 and 12) allows it to be readily deprotonated to form a nucleophilic phenoxide, which can then react with various electrophiles. wikipedia.org
Etherification involves the conversion of the phenolic hydroxyl group into an ether linkage (C-O-C). This is a common strategy to modify the polarity, solubility, and biological activity of phenolic compounds. A primary method for achieving this is the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide.
The reaction begins with the deprotonation of the phenol (B47542) using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the aryl ether. For this compound, this provides a straightforward route to its alkoxy derivatives.
General Reaction: Ar-OH + R-X + Base → Ar-O-R + Base·HX
Substrate: this compound
Common Reagents:
Alkylating Agents (R-X): Methyl iodide, ethyl bromide, benzyl chloride.
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), cesium carbonate (Cs2CO3).
Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile (B52724) (CH3CN).
Alternative methods include the Mitsunobu reaction, which allows for etherification with alcohols under mild conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).
The phenolic hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This transformation is particularly relevant in medicinal chemistry for the synthesis of prodrugs.
Esterification masks the polar hydroxyl group, which can improve a drug's lipophilicity and, consequently, its absorption and bioavailability. acs.org Endogenous esterase enzymes in the body can later hydrolyze the ester bond to release the active phenolic parent drug. acs.orgresearchgate.net For instance, amino acid esters of phenols have been synthesized as prodrugs to modify their stability and release characteristics. nih.gov
The reaction of this compound with an acyl chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a base like pyridine or triethylamine yields the corresponding phenyl ester.
General Reaction with Acyl Chloride: Ar-OH + R-COCl + Base → Ar-O-COR + Base·HCl
General Reaction with Anhydride: Ar-OH + (RCO)2O → Ar-O-COR + R-COOH
Beyond simple ethers and esters, the phenolic oxygen can be incorporated into other functional groups. These transformations can introduce new properties or provide protecting groups for the hydroxyl functionality during subsequent reactions.
Carbonate Formation: Reaction with phosgene or its equivalents, followed by an alcohol, can form carbonates.
Sulfonate Ester Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. These groups are excellent leaving groups themselves and can be used to activate the phenolic position for further substitution, although such reactions are less common than C-O bond cleavage in alkyl sulfonates.
Phosphate Ester Formation: Phosphorylation of the hydroxyl group creates phosphate esters, which are often used to increase water solubility. researchgate.net This is another common prodrug strategy.
Silylation: Reaction with silyl halides like tert-butyldimethylsilyl chloride (TBDMSCl) provides silyl ethers, which are widely used as protecting groups for hydroxyl functions due to their stability and ease of removal under specific conditions.
Reactions Involving the Aromatic Iodine Atom
The iodine atom on the aromatic ring of this compound is an excellent leaving group and a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Aryl iodides are among the most reactive aryl halides for these transformations due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov
Suzuki Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) to form a biaryl structure. wikipedia.orglibretexts.org It is widely used due to the mild reaction conditions and the commercial availability and stability of many boronic acids. libretexts.org A systematic investigation of Suzuki-Miyaura couplings between various iodophenols and phenol boronic acids has demonstrated the feasibility of such reactions, often using a palladium catalyst in an aqueous solvent. nih.govacs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper species and requires a base. organic-chemistry.org The resulting aryl alkynes are versatile intermediates for further synthesis. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgyoutube.com The presence of the iodine atom makes this compound a highly suitable substrate for this transformation. mdpi.com
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF, Water |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine, DIPA | THF, DMF, Toluene |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Dioxane |
Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, is generally challenging for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org
The aromatic ring of this compound lacks such strong electron-withdrawing groups. The isopropyl group is weakly electron-donating, and the hydroxyl group is strongly electron-donating by resonance. Therefore, the direct displacement of the iodine atom by a nucleophile via the classical SNAr addition-elimination mechanism is electronically disfavored and would require extremely harsh reaction conditions. byjus.comlibretexts.org
Alternative pathways for nucleophilic substitution on unactivated aryl halides exist, such as those proceeding through a benzyne intermediate. This mechanism involves elimination of HX (HI in this case) using a very strong base (e.g., sodium amide, NaNH2) to form a highly reactive aryne, which is then rapidly attacked by a nucleophile. libretexts.orgyoutube.com However, this pathway can lead to a mixture of regioisomeric products if the aryne is unsymmetrical.
Iodine as a Directing Group in Further Functionalization
In the structure of this compound, the iodine atom, like other halogens, plays a role as a deactivating yet ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. This directing influence stems from a competition between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).
Resonance Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density through resonance increases the electron density at the ortho (C4 and C6) and para (C2) positions relative to the iodine atom.
Although the inductive effect is stronger than the resonance effect for halogens, making them net deactivators, the resonance effect is key to their directing ability. The stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack is greatest when the attack occurs at the ortho or para positions. At these positions, a resonance structure can be drawn where the positive charge is adjacent to the iodine atom, allowing the lone pair of the iodine to delocalize and stabilize the charge. This stabilization is not possible when the attack occurs at the meta position.
In the context of this compound, the iodine at C5 will direct incoming electrophiles to the C4 and C6 positions (ortho to the iodine) and the C2 position (para to the iodine). However, the C2 position is already substituted with the isopropyl group. Therefore, the directing influence of the iodine atom is focused on the C4 and C6 positions. This overlaps with the directing effects of the other substituents on the ring, which will be discussed in detail in section 3.4.
Reactions of the Isopropyl Group
The isopropyl group attached to the phenol ring is also susceptible to chemical modification, offering pathways for further derivatization of the molecule. These reactions primarily target the benzylic carbon, which is the carbon atom of the isopropyl group directly attached to the aromatic ring.
Oxidation Reactions
The isopropyl side-chain can undergo oxidation under various conditions. A common transformation involves the oxidation of the benzylic carbon. For aromatic compounds bearing an isopropyl group, oxidation can lead to the formation of a tertiary alcohol or a hydroperoxide intermediate.
One established industrial process for compounds like isopropylbenzene (cumene) involves air oxidation to form a hydroperoxide, which can then be rearranged under acidic conditions. Applying this analogy to this compound, oxidation could proceed via a radical mechanism at the benzylic position to yield 2-(5-iodo-2-hydroxyphenyl)propan-2-yl hydroperoxide. Subsequent acid-catalyzed rearrangement of this intermediate would likely lead to the formation of 4-iodocatechol and acetone.
Alternatively, direct oxidation of the isopropyl group to a 2-hydroxy-2-propyl group can be achieved using molecular oxygen in the presence of an aqueous alkali solution. google.com This process can convert an isopropyl-substituted aromatic compound into the corresponding tertiary alcohol.
| Reactant | Oxidizing Agent/Conditions | Potential Major Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Air/Radical Initiator, then H₃O⁺ | 4-Iodocatechol and Acetone | Oxidation/Rearrangement |
| This compound | O₂, Aqueous Alkali | 2-(5-Iodo-2-hydroxyphenyl)propan-2-ol | Side-Chain Oxidation |
Modifications to the Alkyl Chain
Beyond oxidation, the isopropyl group can be modified through other chemical reactions. These transformations can introduce new functional groups or alter the structure of the side chain.
Dehydrogenation: A significant modification is the catalytic dehydrogenation of the isopropyl group to form an isopropenyl group. This reaction is typically performed at high temperatures over a catalyst. For instance, para-isopropylphenol can be dehydrogenated to para-isopropenylphenol using catalysts such as a mixture of chromium and aluminum oxides, or a calcium-nickel phosphate catalyst. google.comwikipedia.org This process creates a valuable vinyl-functionalized monomer. Applying this to this compound would yield 5-Iodo-2-(prop-1-en-2-yl)phenol.
Side-Chain Halogenation: The benzylic hydrogen of the isopropyl group is susceptible to radical halogenation. Under conditions that favor radical mechanisms (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), the benzylic hydrogen can be replaced by a halogen atom. This would result in the formation of 5-Iodo-2-(2-halopropan-2-yl)phenol. This halogenated derivative can then serve as a substrate for various nucleophilic substitution or elimination reactions, further expanding the synthetic utility of the molecule. pearson.com
Electrophilic Aromatic Substitution Patterns of this compound
The regiochemical outcome of further electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three existing substituents: the hydroxyl group, the isopropyl group, and the iodo group.
Directing Effects of the Hydroxyl, Isopropyl, and Iodo Substituents
The directing influence of each substituent is a result of its electronic properties—specifically, its ability to donate or withdraw electron density via inductive and resonance effects.
Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. ucalgary.ca Its oxygen atom has lone pairs that can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density at the ortho (C6) and para (C4) positions. This strong activation makes the phenol ring much more reactive towards electrophiles than benzene. blogspot.com
Isopropyl (-CH(CH₃)₂) Group: The isopropyl group is a weak activating group and an ortho, para-director. It donates electron density primarily through a weak inductive effect (+I). This directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions.
Iodo (-I) Group: As discussed in section 3.2.3, the iodo group is a deactivating group but an ortho, para-director. It directs incoming electrophiles to its ortho (C4, C6) and para (C2) positions.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Positions Directed To |
|---|---|---|---|---|
| -OH | C1 | Strongly Activating | Ortho, Para | C6, C4 |
| -CH(CH₃)₂ | C2 | Weakly Activating | Ortho, Para | C3, C5 (blocked) |
| -I | C5 | Deactivating | Ortho, Para | C4, C6 |
Regiochemical Outcomes of Further Substitutions
The final regiochemical outcome of an electrophilic aromatic substitution reaction on this polysubstituted ring depends on the interplay of these directing effects and steric considerations.
In general, the directing effect of the most powerful activating group dominates. In this molecule, the hydroxyl group is by far the strongest activating group. Its influence will therefore be the primary determinant of the position of substitution.
Activation: The -OH group strongly activates the C4 and C6 positions. The -I group also directs to C4 and C6. The isopropyl group weakly activates the C3 position.
Consensus: Both the powerful hydroxyl group and the iodo group direct incoming electrophiles to the C4 and C6 positions. This strong electronic activation makes these two sites the most probable locations for substitution.
Steric Hindrance: The bulky isopropyl group at C2 may exert some steric hindrance, potentially disfavoring substitution at the adjacent C3 position, and to a lesser extent, at the C6 position. The C4 position is relatively less sterically hindered.
Based on this analysis, further electrophilic substitution on this compound is predicted to occur predominantly at the C4 and C6 positions . The strong activating and directing effect of the hydroxyl group, reinforced by the directing effect of the iodo group, makes these positions the most electronically enriched and reactive sites for an incoming electrophile. The reaction may yield a mixture of 4- and 6-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Mechanistic Investigations and Reaction Pathway Elucidation for 5 Iodo 2 Propan 2 Yl Phenol Transformations
Mechanistic Aspects of Electrophilic Iodination on Phenolic Substrates
The synthesis of 5-Iodo-2-(propan-2-yl)phenol itself involves the electrophilic iodination of 2-(propan-2-yl)phenol. This reaction is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The mechanism proceeds through several key steps.
The hydroxyl group of the phenol (B47542) is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. wikipedia.orgdoubtnut.com This activation is particularly pronounced under basic conditions, where the phenol is deprotonated to form the more strongly activating phenoxide ion. wikipedia.org The electron-donating effect of the hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. In the case of 2-(propan-2-yl)phenol, the bulky isopropyl group at the 2-position sterically hinders the adjacent ortho position (position 3), favoring substitution at the para position (position 5) relative to the hydroxyl group.
The nature of the electrophilic iodine species can vary depending on the reaction conditions. osu.edu While molecular iodine (I₂) is not highly electrophilic, its reactivity can be enhanced by the use of an oxidizing agent, such as nitric acid or iodic acid. wikipedia.orgolemiss.edubyjus.comncert.nic.in These agents convert I₂ into a more potent electrophile, often represented as I⁺. wikipedia.org Alternatively, reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used to generate the electrophilic iodine. iau.irniscpr.res.inorganic-chemistry.org
The general mechanism involves two primary steps:
Electrophilic Attack: The π-electron system of the activated phenol or phenoxide ring attacks the electrophilic iodine species (E⁺, e.g., I⁺). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. olemiss.edu
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the iodine, restoring the aromaticity of the ring and yielding the final iodinated phenol product. olemiss.edu
Reactions involving molecular iodine are often reversible because the byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the iodoarene back to the starting material. olemiss.edubyjus.com The presence of an oxidizing agent is therefore crucial to remove HI from the reaction mixture and drive the equilibrium towards the products. byjus.comncert.nic.in
Proposed Mechanisms for Key Derivatization Reactions
Once formed, this compound can undergo various derivatization reactions. The mechanisms of these transformations are influenced by the electronic and steric properties of the hydroxyl, iodo, and isopropyl substituents.
One important class of reactions involves oxidation using hypervalent iodine(III) or iodine(V) reagents. wikipedia.orgresearchgate.net The oxidation of phenols with these reagents typically begins with a ligand exchange between the phenolic proton and the hypervalent iodine reagent to form an aryloxyiodonium(III) intermediate. researchgate.netrsc.org From this intermediate, two main pathways are proposed:
Phenoxenium Ion Pathway: The intermediate can undergo unimolecular fragmentation to generate a phenoxenium ion. This highly reactive species is then trapped by a nucleophile, leading to the formation of cyclohexadienone products. rsc.org
Nucleophilic Attack Pathway: Alternatively, a nucleophile can directly attack the aromatic ring of the activated phenol intermediate, leading to the oxidation of the phenoxyl group and reduction of the iodine(III) center. rsc.org
For this compound, the presence of the iodo and isopropyl groups would direct the outcome of such oxidations. Another potential derivatization is further iodination. Studies on the iodination of existing iodophenols show that the reaction can proceed to form di- and tri-iodinated products. dtu.dk For example, the iodination of 2-iodophenol (B132878) leads to both 2,6- and 2,4-diiodophenol. dtu.dk In the case of this compound, further iodination would likely occur at the remaining activated ortho position (position 3), subject to steric hindrance from the adjacent isopropyl group.
Kinetic Studies of Reaction Rates and Selectivity
Kinetic studies on the iodination of phenols provide quantitative insight into reaction mechanisms and the influence of substituents. The reaction rate is typically first order with respect to both the phenol and the iodinating agent. iau.ir The rate of iodination is highly dependent on pH, increasing significantly as the pH rises, which supports the idea that the more nucleophilic phenoxide ion is the primary reacting species. osu.eduacs.org
Studies on various substituted phenols using pyridinium (B92312) iodochloride have allowed for the calculation of activation parameters. iau.ir These studies demonstrate a correlation between the electronic nature of the substituents and the reaction rate, which can be quantified using the Hammett equation. Electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down.
The table below, derived from kinetic studies on related phenolic compounds, illustrates the effect of substituents on reaction rates.
| Phenol Substrate | k (L mol⁻¹ s⁻¹) at 303 K | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |
| Phenol | 2.50 | 55.4 | 52.9 | -118.9 |
| p-Cresol (B1678582) | 10.5 | 44.1 | 41.6 | -143.1 |
| p-Chlorophenol | 0.95 | 60.5 | 58.0 | -115.8 |
| p-Bromophenol | 0.90 | 61.1 | 58.6 | -114.7 |
| p-Nitrophenol | 0.04 | 74.2 | 71.7 | -98.6 |
| This table is generated based on data from kinetic studies of iodination reactions of substituted phenols. iau.irniscpr.res.in |
The data clearly show that electron-donating groups like the methyl group in p-cresol increase the reaction rate and lower the activation energy compared to phenol, while electron-withdrawing groups like chloro, bromo, and nitro decrease the rate and increase the activation energy.
Stereochemical Considerations in Reactions Involving the Isopropyl Moiety
The isopropyl group at the C2 position of this compound plays a critical stereochemical role. Its significant bulk sterically hinders the adjacent C3 position, making electrophilic attack at this site less favorable compared to the electronically preferred but already occupied C5 (para) position.
Furthermore, the conformational flexibility of the isopropyl group itself is a key consideration. Studies on related molecules like 2,6-diisopropylphenol (propofol) have shown that the isopropyl groups are not static. nih.gov They can adopt different orientations relative to the plane of the aromatic ring, such as gauche or eclipsed conformations. nih.gov The most stable conformation for propofol (B549288) involves a gauche orientation of the two isopropyl groups. nih.govresearchgate.net
This conformational preference has direct implications for the reactivity of this compound. The preferred orientation of the isopropyl group can shield one face of the aromatic ring, influencing the trajectory of an approaching electrophile. Any reaction that involves the creation of a new stereocenter or is sensitive to the steric environment around the reaction site will be influenced by the conformational dynamics of the isopropyl moiety. While the isopropyl group itself is not chiral, its steric presence dictates the regioselectivity of further substitutions and can influence the stereochemical outcome of reactions at adjacent positions or on the phenolic hydroxyl group.
Advanced Research Applications and Potential Areas of Investigation for 5 Iodo 2 Propan 2 Yl Phenol
Investigations into Molecular Interactions and Biochemical Pathways (In Vitro, Non-Human Systems)
The exploration of 5-Iodo-2-(propan-2-YL)phenol within biochemical and molecular contexts in non-human, in vitro systems is fundamental to elucidating its biological potential. Such research focuses on its interactions with specific biological macromolecules, its influence on cellular pathways, and the structural determinants of its activity.
Enzyme-Ligand Interaction Studies (e.g., enzyme inhibition mechanisms, binding kinetics)
The interaction of phenolic compounds with enzymes is a well-established area of study. For this compound, research would focus on its potential to act as an enzyme inhibitor or substrate. Enzymes such as tyrosinase, a copper-containing monooxygenase that catalyzes the hydroxylation of monophenols, are relevant targets for ortho-substituted phenols. nih.gov
Investigations would aim to determine the kinetic parameters of these interactions. Molecular docking studies can predict the binding modes between a ligand like this compound and the active site of an enzyme. nih.gov Experimental kinetic studies would then be employed to determine values such as the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), representing the turnover number. These studies help to characterize the efficiency and nature of the enzymatic reaction. nih.gov
The mechanism of inhibition can be elucidated through kinetic analyses. For example, studies on similar phenolic compounds have identified non-competitive inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor is crucial for understanding its mode of action.
Table 1: Exemplary Kinetic Parameters for Enzyme Inhibition This table presents hypothetical data to illustrate the types of parameters determined in enzyme-ligand interaction studies.
| Target Enzyme | Compound | Inhibition Constant (Ki) | Mechanism of Inhibition |
|---|---|---|---|
| Tyrosinase | This compound | 15 µM | Competitive |
| Acetylcholinesterase | This compound | 45 µM | Non-competitive |
| Cyclooxygenase-2 | This compound | 22 µM | Competitive |
Receptor Binding Profile Characterization in Non-Human Models
To understand the broader pharmacological potential of this compound, its binding profile against a panel of receptors is investigated. These studies are often conducted using non-human models or cell lines expressing specific non-human receptors. For instance, evaluating binding to receptors from species like the cynomolgus monkey is a critical step for preclinical development, as high homology with human receptors can make these findings more clinically relevant. mdpi.com
The primary goal is to determine the affinity and selectivity of the compound for various receptors. Affinity, often expressed as the dissociation constant (Kd), measures the strength of the binding interaction. Selectivity refers to the compound's ability to bind preferentially to one receptor subtype over others. High selectivity is often a desirable trait as it can reduce the likelihood of off-target effects. Radioligand binding assays are a common technique used to determine these parameters, where a labeled compound's binding is displaced by the test compound.
Investigation of Molecular Targets within Cellular Systems (e.g., protein interactions, nucleic acid binding in non-human cell lines)
Beyond isolated enzymes and receptors, the effects of this compound can be studied within the complex environment of a cell. Using non-human cell lines, such as the GC-1 spermatogonia cell line, researchers can investigate how the compound influences cellular processes and signaling pathways. dntb.gov.ua For example, studies on other environmental phenols like nonylphenol have shown induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. dntb.gov.ua
Experimental approaches to identify molecular targets include:
Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that directly bind to the compound.
Gene Expression Analysis: Microarrays or RNA-sequencing can reveal changes in gene expression in response to treatment with the compound, pointing towards affected pathways.
Signaling Pathway Analysis: Western blotting can be used to measure the phosphorylation status and expression levels of key proteins in signaling cascades (e.g., MAPK pathways) to see if they are activated or inhibited. dntb.gov.ua
These investigations can reveal if the compound interacts with specific proteins, binds to nucleic acids, or modulates key cellular signaling networks, providing a deeper understanding of its biological activity.
Structure-Activity Relationship (SAR) Elucidation for Biochemical Activities
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, SAR involves systematically modifying its chemical structure and observing how these changes affect its biochemical properties. The core structure consists of a phenol (B47542) ring with three key features: the hydroxyl group, the iodine atom at position 5, and the isopropyl group at position 2.
Key SAR questions for this compound would include:
Role of the Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity. Its removal or modification (e.g., esterification) can determine its importance for binding or antioxidant capacity. nih.gov
Influence of the Iodine Atom: The position, number, and nature of the halogen substituent can significantly impact activity. mdpi.com Replacing the iodine with other halogens (e.g., bromine, chlorine) or moving it to a different position on the ring would reveal its role in potency and selectivity.
Contribution of the Isopropyl Group: The size and lipophilicity of the alkyl group at the ortho position can influence how the compound fits into a binding pocket. nih.gov Varying this group (e.g., to methyl, tert-butyl) would help to define the steric and electronic requirements for activity.
By comparing the activities of these synthesized analogs, a predictive model for the behavior of this class of compounds can be developed. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Phenolic Compounds This table summarizes general principles from studies on related compounds to illustrate how SAR is analyzed.
| Structural Modification | General Observation on Biological Activity |
|---|---|
| Removal of phenolic -OH | Often leads to a significant loss of activity, indicating its importance in hydrogen bonding or as a proton donor. nih.gov |
| Addition of electron-withdrawing groups | Can enhance certain activities by altering the electronic properties of the phenol ring. |
| Increasing alkyl chain length | May increase lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding sites, but can also introduce steric hindrance. researchgate.net |
| Varying halogen substituent | The nature of the halogen (F, Cl, Br, I) can modulate binding affinity and electronic character, impacting overall potency. mdpi.com |
Computational Approaches in Molecular Recognition (e.g., molecular docking, virtual screening for potential targets)
Computational methods are powerful tools for predicting and understanding the molecular interactions of this compound. These in silico techniques can guide experimental work by identifying likely biological targets and predicting binding modes.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. nih.gov For this compound, docking could be used to simulate its interaction with the active sites of various enzymes (e.g., kinases, proteases, oxidoreductases), providing insights into binding affinity and the specific amino acid residues involved in the interaction. asianresassoc.org
Virtual Screening (VS): VS is used to screen large libraries of compounds against a specific target or, conversely, to screen a single compound against a library of potential targets. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential target is known, SBVS can be used to dock this compound into its binding site to predict binding. nih.gov
Ligand-Based Virtual Screening (LBVS): If known active ligands for a target exist, LBVS can be used to compare the physicochemical properties of this compound to those ligands to predict its activity, even without a known receptor structure. nih.gov
These computational approaches can significantly accelerate the drug discovery process by prioritizing the most promising biological targets for further in vitro validation. rsc.org
Q & A
Basic: What are the recommended synthetic routes for 5-Iodo-2-(propan-2-yl)phenol, and how can reaction parameters be optimized?
Methodological Answer:
Synthesis of this compound typically involves electrophilic aromatic substitution or iodination of a pre-functionalized phenol derivative. For example, 2-(propan-2-yl)phenol can undergo directed ortho-iodination using iodine monochloride (ICl) in acetic acid at 0–5°C, with reaction monitoring via TLC or HPLC to optimize iodine stoichiometry . Yield improvements (≥70%) may require inert atmospheres (N₂/Ar) to prevent oxidative side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is recommended. Reaction optimization should include kinetic studies to balance iodine reactivity and steric hindrance from the isopropyl group.
Advanced: How can SHELX software address crystallographic challenges in resolving the structure of this compound?
Methodological Answer:
The heavy iodine atom in this compound introduces significant anomalous scattering, complicating structure determination. SHELXL (via SHELX suite) is suitable for refining such structures due to its robust handling of high-Z atoms . Key steps include:
- Data Collection: Use high-resolution X-ray data (≤0.8 Å) to minimize absorption errors.
- Refinement: Apply TWIN/BASF commands if twinning is observed.
- Validation: Cross-check Hirshfeld rigid-bond test (RIGU in SHELXL) to validate C–I bond distances against crystallographic databases.
Challenges include thermal motion anisotropy; anisotropic displacement parameters (ADPs) for iodine should be carefully modeled to avoid overfitting.
Basic: What analytical strategies ensure accurate characterization of this compound’s purity and structure?
Methodological Answer:
A multi-technique approach is critical:
- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic proton splitting from iodine’s anisotropic effect).
- FT-IR: Validate phenolic –OH stretch (~3200 cm⁻¹) and C–I vibration (~500 cm⁻¹) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS in negative ion mode for molecular ion [M-H]⁻ identification .
- Elemental Analysis: Verify iodine content via ICP-MS or combustion analysis (deviation >2% warrants re-purification).
Advanced: How do solvent systems and temperature influence the liquid-liquid extraction (LLE) efficiency of this compound?
Methodological Answer:
Ternary LLE systems (e.g., water + phenol + hydrocarbon) can isolate the compound from reaction mixtures. Based on analogous phenol derivatives :
- Optimal Solvents: Use cumene (propan-2-yl benzene) as the organic phase due to its low polarity and high partition coefficient for phenolic compounds.
- Temperature Effects: At 298.2 K, the biphasic region expands, improving separation efficiency.
- Procedure: Mix the crude product with water/cumene (1:1 v/v), adjust pH to 2–3 (suppress phenol ionization), and perform iterative extractions. Monitor phase composition via refractive index matching .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., log Kow, pKa) for this compound?
Methodological Answer:
Discrepancies often arise from measurement techniques or solvent conditions. To resolve:
- log Kow Determination: Use the shake-flask method (octanol/water partitioning) with HPLC quantification, ensuring pH < pKa to prevent ionization . Compare with QSPR models for iodophenols.
- pKa Measurement: Employ potentiometric titration in 20% ethanol/water to enhance solubility. Validate via UV-Vis spectral shifts at varying pH .
- Cross-Validation: Benchmark against structurally similar compounds (e.g., 5-methyl-2-(propan-2-yl)phenol, log Kow ~3.5) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of iodine vapors.
- Waste Disposal: Collect iodine-containing waste separately for halogen-specific treatment (e.g., reduction with Na₂S₂O₃).
- Spill Management: Absorb spills with vermiculite, then treat with 10% sodium thiosulfate to neutralize iodine .
Advanced: How can computational modeling predict the reactivity of this compound in further functionalization reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrophilic Sites: Fukui functions (f⁻) identify C-4 as the most reactive position for further substitution.
- Activation Energies: Compare iodophenol vs. non-halogenated analogs to predict reaction rates (iodine’s electron-withdrawing effect increases activation barriers by ~5–10 kcal/mol).
- Solvent Effects: Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF), guiding catalyst selection for cross-coupling reactions .
Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?
Methodological Answer:
- Storage Conditions: Protect from light and moisture at 2–8°C in amber glass vials with argon headspace .
- Degradation Monitoring: Periodic HPLC analysis (C18 column, 220 nm UV detection) to detect iodine loss (retention time shifts) or oxidation byproducts (e.g., quinones).
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions to inhibit radical-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
